2-[4-(Difluoromethoxy)phenyl]ethanamine
Description
Classification as a Phenethylamine (B48288) Derivative
The molecular architecture of 2-[4-(Difluoromethoxy)phenyl]ethanamine is fundamentally based on the phenethylamine skeleton. Phenethylamines are a broad class of organic compounds characterized by a phenyl ring linked to an amino group by a two-carbon sidechain. smolecule.comwikipedia.org This structural motif is the backbone for a vast number of biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as a wide array of pharmaceutical drugs. wikipedia.orgnih.gov
Substituted phenethylamines, such as the compound , are derivatives where one or more hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group have been replaced by other functional groups. wikipedia.org These substitutions can dramatically alter the compound's pharmacological profile, leading to a diverse range of activities, including stimulant, hallucinogenic, antidepressant, and anorectic effects. wikipedia.org The specific substitution pattern on the phenethylamine core is a key determinant of the molecule's interaction with biological targets. nih.gov
Significance of the Difluoromethoxy Moiety in Medicinal Chemistry and Bioactivity
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. The difluoromethoxy group (-OCF₂H) is a particularly interesting fluorinated substituent. nih.gov It is recognized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov
The -OCF₂H group can act as a lipophilic hydrogen bond donor, a characteristic that can be advantageous for receptor binding. nih.gov Furthermore, its inclusion can significantly impact a compound's pharmacokinetic profile, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. The metabolic stability conferred by the difluoromethoxy group can lead to a longer duration of action and a more predictable therapeutic window. nih.gov
Overview of Research Trajectories for Arylethanamines
Research into arylethanamines, a class that encompasses phenethylamines, is a vibrant and ongoing field. The primary focus of these research efforts is to understand the structure-activity relationships (SAR) that govern their biological effects. nih.gov By systematically modifying the substituents on the aromatic ring and the ethylamine (B1201723) sidechain, chemists aim to develop compounds with improved potency, selectivity, and safety profiles.
Key areas of investigation include the development of novel antidepressants, anxiolytics, and agents for treating neurological disorders. For instance, studies have explored how different substitution patterns on the phenyl ring influence the affinity and selectivity for various neurotransmitter transporters and receptors, such as those for serotonin (B10506) and dopamine. nih.gov The synthesis of new analogs and the evaluation of their biological activities remain a cornerstone of this research. nih.govnih.gov
Rationale for In-Depth Academic Investigation of this compound
A thorough academic investigation of this compound is warranted due to the unique combination of its phenethylamine scaffold and the difluoromethoxy substituent. While extensive research exists on phenethylamines and fluorinated compounds individually, the specific properties and biological activities of this particular molecule remain largely unexplored in publicly available literature.
The presence of the difluoromethoxy group suggests that this compound may possess enhanced metabolic stability and favorable pharmacokinetic properties compared to its non-fluorinated counterparts. Its structural similarity to known psychoactive compounds also suggests a potential for activity within the central nervous system. wikipedia.org
Chemical and Physical Data
To facilitate further research and understanding of this compound, its key chemical and physical properties are summarized in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁F₂NO | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 4962292 (for the specific isomer in PubChem) | PubChem |
| Molecular Weight | 187.19 g/mol | PubChem |
| Monoisotopic Mass | 187.08087 Da | PubChem |
| SMILES | C1=CC(=CC=C1CCN)OC(F)F | PubChem |
| InChI | InChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5-6,12H2 | PubChem |
| Predicted XlogP | 2.2 | PubChem |
| Predicted Collision Cross Section ([M+H]⁺) | 137.1 Ų | PubChem |
Note: Some properties are predicted based on computational models.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVANIQIFGOVCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407054 | |
| Record name | 2-[4-(difluoromethoxy)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771581-14-7 | |
| Record name | 4-(Difluoromethoxy)benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(difluoromethoxy)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(difluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 2 4 Difluoromethoxy Phenyl Ethanamine and Its Analogues
Established Chemical Synthesis Pathways for the Core Ethanamine Structure
The β-phenethylamine scaffold is a privileged motif in medicinal chemistry, found in numerous natural products, neurotransmitters, and synthetic pharmaceuticals. nih.govyoutube.com Consequently, a diverse array of synthetic methods has been developed to access this core structure. These methods range from classical reactions to modern transition-metal-catalyzed couplings.
Reductive Amination Approaches
Reductive amination is a cornerstone of amine synthesis and represents one of the most direct methods for preparing phenethylamines. This pathway typically begins with a ketone precursor, in this case, 4-(difluoromethoxy)phenylacetone. The ketone is reacted with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.
Various reducing agents can be employed for this transformation. A common choice is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the iminium ion in the presence of the ketone. Chemo-enzymatic methods have also been developed, utilizing amine dehydrogenases (AmDH) for the reductive amination step, which can offer high enantioselectivity. ibs.re.krthieme-connect.de For instance, a one-pot process can combine the oxidation of a precursor alcohol to the ketone with a subsequent AmDH-catalyzed reductive amination. thieme-connect.de
Table 1: Example Conditions for Reductive Amination
| Precursor | Amine Source | Reducing Agent / Catalyst | Key Features |
|---|---|---|---|
| Phenylacetone | Ammonia | Sodium Cyanoborohydride | Standard, widely used laboratory method. |
| Acetophenone | Ammonia | Amine Dehydrogenase (AmDH), Glucose/GDH | Chemo-enzymatic, high enantioselectivity. ibs.re.krthieme-connect.de |
Direct Amination Methods
Direct amination strategies aim to form the C-N bond by directly functionalizing a C-H bond, offering a more atom-economical approach compared to multi-step sequences. For phenethylamine (B48288) synthesis, this can involve the amination of either the aromatic ring or the ethyl side chain.
One approach is the transition-metal-catalyzed C-H amination of the arene. Dirhodium catalysts, for example, have been used for the direct amination of arenes with sulfonyl)hydroxylamines as the aminating agent. nih.gov This method allows for the conversion of an aryl C-H bond to a C-NH₂ or C-NHR bond under mild conditions. nih.gov Following the introduction of the amino group, the ethyl side chain would then be installed via methods such as Friedel-Crafts acylation followed by reduction.
A more direct route to the phenethylamine skeleton is the amination of a benzylic C(sp³)-H bond on a pre-existing ethylbenzene scaffold. Copper-catalyzed intermolecular enantioselective amination of benzylic C-H bonds has been developed, providing access to chiral α-phenethylamines. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions for Phenethylamines
Palladium-catalyzed cross-coupling reactions provide a modular and powerful strategy for constructing the phenethylamine framework. These methods typically involve the coupling of an aryl electrophile with a two-carbon unit containing the amino group.
The Suzuki-Miyaura coupling, a versatile C-C bond-forming reaction, has been adapted for this purpose. One such method involves the palladium-catalyzed cross-coupling of N,N-dialkylaminomethyltrifluoroborate salts with various benzyl chlorides. youtube.com This C(sp³)-C(sp³) coupling allows for the formation of a wide range of arylethylamine products in moderate to excellent yields. youtube.com Another variant employs the coupling of aliphatic aziridines with arylboronic acids, which affords β-phenethylamines with high regioselectivity. mdpi.comacs.org This ring-opening arylation of aziridines is an attractive disconnection as it allows for the installation of diverse aryl groups onto an ethylamine (B1201723) backbone. nih.govacs.org
Table 2: Palladium-Catalyzed Cross-Coupling Strategies for Phenethylamines
| Aryl Source | Ethanamine Source | Catalyst System | Reaction Type |
|---|---|---|---|
| Benzyl Chlorides | N,N-Dialkylaminomethyl-trifluoroborate salts | Palladium Catalyst | C(sp³)-C(sp³) Suzuki-Miyaura type youtube.com |
Nickel/Photoredox Cross-Electrophile Coupling in β-Phenethylamine Synthesis
A significant recent advancement in the synthesis of β-phenethylamines is the development of nickel/photoredox dual catalysis. This methodology enables the cross-electrophile coupling of aliphatic aziridines with (hetero)aryl iodides. nih.govacs.org The reaction proceeds under mild conditions, utilizing an inexpensive organic photocatalyst and avoiding the need for stoichiometric heterogeneous reductants. nih.govacs.org
The proposed mechanism suggests that a nucleophilic iodide opens the aziridine ring to generate an iodoamine intermediate, which then acts as the active electrophile in the nickel-catalyzed cross-coupling cycle. nih.govacs.org This modular approach is highly versatile, allowing for the coupling of a wide range of commercially available aryl iodides with various tosyl- or Boc-protected aziridines to access medicinally valuable β-phenethylamine derivatives. nih.govacs.org The use of a photocatalytic protocol can also enable distinct reaction scope compared to traditional cross-electrophile couplings that use metallic reductants. acs.org
Methodologies for Introducing the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often used as a bioisostere for hydroxyl or thiol groups, which can improve metabolic stability and membrane permeability. Its introduction typically involves the reaction of a phenol (B47542) with a suitable difluoromethylating agent.
Reactions Involving Phenol Derivatives and Difluoromethylating Agents
The most common strategy for synthesizing aryl difluoromethyl ethers, such as the 4-(difluoromethoxy)phenyl moiety, is the reaction of the corresponding phenol (4-hydroxyphenylethanamine precursor) with a source of difluorocarbene (:CF₂).
A widely used and practical source of difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). This salt is bench-stable and, upon heating, undergoes decarboxylation to generate difluorocarbene in situ. The electrophilic carbene is then trapped by the phenolate, which is formed from the precursor phenol under basic conditions (e.g., using cesium carbonate or lithium hydroxide), to yield the desired aryl difluoromethyl ether. This method is operationally simple and avoids the use of hazardous gaseous reagents like chlorodifluoromethane.
Other difluoromethylating agents have also been developed. S-(difluoromethyl)sulfonium salts can serve as effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. Additionally, visible-light photocatalysis has been employed to generate difluorocarbene from reagents like difluorobromoacetic acid (BrCF₂CO₂H), enabling the O-difluoromethylation of phenols at room temperature.
Table 3: Common Difluoromethylating Agents for Phenols
| Reagent | Activation Method | Key Features |
|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal Decarboxylation | Bench-stable, common, and practical. |
| S-(Difluoromethyl)sulfonium salt | Base-mediated | Bench-stable difluorocarbene precursor. |
Synthetic Routes to Key Intermediates for 2-[4-(Difluoromethoxy)phenyl]ethanamine
The synthesis of this compound relies on the availability of versatile intermediates that can be readily converted to the final product. One such critical intermediate is 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one, which contains a reactive bromine atom that is susceptible to nucleophilic substitution, providing a direct route to the ethanamine structure.
Preparation of 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-onenih.gov
The preparation of 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one is typically achieved through the α-bromination of the corresponding ketone, 4-(difluoromethoxy)acetophenone. This reaction specifically targets the carbon atom adjacent to the carbonyl group. The synthesis of the precursor, 4-(difluoromethoxy)acetophenone, generally involves the difluoromethylation of 4-hydroxyacetophenone.
The α-bromination of acetophenone derivatives is a well-established transformation in organic synthesis. Various brominating agents can be employed, and the choice of reagent and conditions can influence the reaction's efficiency and selectivity. Common methods include the use of elemental bromine in a suitable solvent, N-Bromosuccinimide (NBS), or other bromine carriers.
Under acidic conditions, the reaction mechanism proceeds through the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source. The presence of the carbonyl group activates the α-position, making the protons on the adjacent methyl group acidic and facilitating their removal for enolate formation.
Several bromination methods applicable to acetophenone derivatives are summarized in the table below. These methods illustrate the typical conditions and reagents used for such transformations.
| Brominating Agent | Substrate Example | Solvent | Conditions | Yield | Reference |
| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | Acetic Acid | 90 °C, 3 h | 85% | cas.cn |
| Bromine (Br₂) | 2-Benzyloxy-5-methylacetophenone | Methanol (B129727) | 0-5 °C, then room temp., 2 h | 90% | |
| N-Bromosuccinimide (NBS) / p-TsOH | Substituted acetophenones | Methanol | Ultrasound, 35 ± 2 °C | High | nih.gov |
This table presents data for analogous acetophenone derivatives to illustrate common synthetic methodologies.
The reaction with pyridine hydrobromide perbromide, for instance, offers advantages in terms of safety and handling compared to liquid bromine. cas.cn The synthesis using NBS, often initiated by a radical initiator or acid catalyst, provides another effective route to α-bromo ketones. nih.gov Sonication has been shown to promote this reaction, leading to high yields in shorter reaction times and at lower temperatures. nih.gov
Derivatization and Functionalization Strategies of this compound
The primary amine group in this compound is a versatile functional handle that allows for a wide range of derivatization and functionalization reactions. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it reactive towards various electrophiles.
Amine Nucleophilic Substitution Reactions
As a primary amine, this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides in nucleophilic substitution reactions. This reactivity allows for the progressive alkylation of the amine. The initial reaction with an alkyl halide yields a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to produce a tertiary amine. This process can continue to form a quaternary ammonium salt. This lack of selectivity can be a drawback, often resulting in a mixture of products.
To achieve selective monoalkylation, specific strategies such as using a large excess of the primary amine or employing reductive amination techniques are often necessary.
Acylation Reactions
The amine group of this compound reacts readily with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction, a type of nucleophilic acyl substitution, is typically rapid and high-yielding. A base, such as pyridine or sodium hydroxide, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Unlike alkylation, over-acylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
The table below summarizes typical acylation reactions on aniline, a related primary amine, demonstrating common reagents and conditions.
| Amine Substrate | Acylating Agent | Base/Solvent | Product |
| Aniline | Chloroacetyl chloride | K₂CO₃ / Dichloromethane | 2-chloro-N-phenylacetamide |
| Aniline | Acetic anhydride (B1165640) | Heat | N-phenylacetamide (Acetanilide) |
| Phenylamine | Ethanoyl chloride | Cold, vigorous reaction | N-phenylethanamide |
This table provides examples of acylation reactions on a representative primary aromatic amine.
Alkylation Reactions
Alkylation of the amine nitrogen, as introduced in the context of nucleophilic substitution, is a primary method for introducing alkyl groups. The reaction with alkyl halides (e.g., alkyl iodides or bromides) proceeds via an SN2 mechanism. The primary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. An acid-base reaction follows, where another amine molecule or a different base removes a proton from the nitrogen, yielding the neutral secondary amine.
The process can be difficult to control, leading to multiple alkylations. For example, the reaction of a primary amine with an alkyl halide can produce a mixture of the secondary amine, tertiary amine, and the quaternary ammonium salt. The relative proportions of these products depend on the stoichiometry of the reactants and the reaction conditions. "Exhaustive methylation," for instance, involves using a large excess of methyl iodide to intentionally form the quaternary ammonium salt.
Selective Functional Group Transformations
Beyond forming simple amides and alkylated amines, the primary amine of this compound can undergo selective transformations with specific derivatizing agents. These reactions are often employed in analytical chemistry to create derivatives with specific properties, such as strong UV absorbance or fluorescence, to facilitate detection and quantification by methods like HPLC.
Common derivatization reagents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, fluorescent derivatives.
5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride): Forms fluorescent sulfonamide adducts with primary and secondary amines.
Trifluoroacetic (TFA) anhydride: Used to create trifluoroacetyl derivatives, which are volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).
These transformations are highly selective for the amine group and are crucial for analytical method development, allowing for the sensitive detection of amine-containing compounds.
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecules to rapidly generate analogues without the need for de novo synthesis. nih.govresearchgate.net This approach is particularly valuable for exploring the structure-activity relationship (SAR) of lead compounds like this compound. By introducing new functional groups at a late stage, chemists can fine-tune the physicochemical and biological properties of the parent molecule. nih.gov
One of the most direct LSF methods is C-H functionalization, which allows for the conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net For analogues of this compound, this could involve the selective functionalization of the aromatic ring or the ethylamine side chain. For instance, the introduction of a "magic methyl" group can significantly enhance metabolic stability and binding affinity. nih.gov Electrochemical methods have also gained prominence for LSF, offering an environmentally friendly platform for molecular synthesis. nih.gov Techniques such as electrochemical late-stage benzylic C(sp³)–H isothiocyanation could be employed to introduce versatile functional groups onto the ethylamine backbone under mild conditions. nih.gov
Radical-mediated LSF using reagents like Baran Diversinates™ provides a means to introduce moieties such as trifluoromethyl, difluoromethyl, and isopropyl groups. nih.govresearchgate.net Computational methods, including the analysis of Fukui indices, can be used to predict the regioselectivity of these radical reactions on complex scaffolds. nih.govresearchgate.net To improve reaction efficiency, new conditions involving iron(III) catalysis have been developed, which can enhance reactivity, decrease reaction times, and increase yields. nih.govresearchgate.net The application of these LSF reactions can lead to new analogues with improved in vitro drug metabolism and pharmacokinetic (DMPK) parameters. nih.govresearchgate.net
Table 1: Examples of Late-Stage Functionalization Reactions Applicable to Aromatic Scaffolds
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Potential Application Site |
|---|---|---|---|
| C-H Methylation | Various | -CH₃ | Aromatic Ring |
| C-H Azolation | Electrochemical | Azole moiety | Benzylic Position |
| C-H Isothiocyanation | Electrochemical/TMSNCS | -NCS | Benzylic Position |
| Difluoromethylation | Baran Diversinates™/Fe(III) | -CF₂H | Aromatic Ring |
| Trifluoromethylation | Baran Diversinates™/Fe(III) | -CF₃ | Aromatic Ring |
Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Purity Control
The synthesis of single-enantiomer chiral drugs is of paramount importance, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. For derivatives of this compound, controlling the stereochemistry at the α-carbon of the ethylamine chain is crucial for developing selective and potent therapeutic agents.
Asymmetric synthesis provides direct routes to enantiomerically enriched chiral amines. A primary method is the asymmetric hydrogenation (AH) of prochiral imines, enamines, or N-heteroarenes. acs.org This approach has seen significant advances over the past decade, enabling the synthesis of a wide array of chiral amines with excellent enantioselectivities. acs.org For a precursor to this compound, an appropriately substituted acetophenone could be converted to an imine and then subjected to asymmetric hydrogenation to yield the chiral amine.
Another powerful technique is the reagent-controlled stereoselective nucleophilic addition to imines. For instance, the use of chiral fluoroalkyl sulfoximine reagents enables the highly stereoselective difluoromethylation of ketimines, providing efficient access to enantiomerically enriched α-difluoromethyl amines. nih.gov This methodology features high efficiency and a broad substrate scope, proceeding through a proposed non-chelating transition state to achieve high stereocontrol. nih.gov Palladium-catalyzed asymmetric condensation reactions also represent a viable strategy for creating stereochemically rich building blocks. nih.gov
The success of asymmetric synthesis, particularly transition-metal-catalyzed reactions, is heavily dependent on the design and development of chiral catalysts and ligands. mdpi.com In the asymmetric hydrogenation of imines, ruthenium, rhodium, and iridium complexes paired with chiral ligands have been extensively used. acs.org For example, the Xyl-Skewphos/DPEN-Ru complex has been shown to afford chiral amines in up to 99% enantiomeric excess (ee). acs.org Similarly, Ir/(S,S)-f-Binaphane catalysts have been effective in the hydrogenation of various N-alkyl imines. acs.org
In the realm of palladium-catalyzed cross-coupling reactions, chiral phosphine ligands such as Sadphos are pivotal for achieving high enantioselectivity. nih.gov These ligands are crucial in the synthesis of inherently chiral molecules by controlling the stereochemical outcome during the oxidative addition step. nih.gov For Suzuki-Miyaura couplings, chiral mono-N-protected amino acids (MPAA) have been employed as effective ligands in enantioselective C-H activation processes. mdpi.com The development of new ligands is an ongoing effort to improve enantioselectivity, broaden substrate scope, and allow for the use of more economical first-row transition metals. acs.org
Table 2: Selected Chiral Ligands and Catalysts for Asymmetric Amine Synthesis
| Catalyst System | Ligand Type | Reaction Type | Achieved Enantioselectivity |
|---|---|---|---|
| Ru-Complex | Xyl-Skewphos/DPEN | Asymmetric Hydrogenation | Up to 99% ee |
| Ru-Complex | Pybox | Asymmetric Hydrogenation | Up to 99% ee |
| Ir-Complex | (S,S)-f-Binaphane | Asymmetric Hydrogenation | Up to 90% ee |
| Pd-Complex | Sadphos | Suzuki-Miyaura Cross-Coupling | Up to 95% ee |
| Pd(II)-Complex | MPAA (Mono-N-protected amino acid) | C-H Activation/Coupling | Up to 96% ee |
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. It avoids the use of potentially toxic and expensive metals. Chiral phosphoric acids (CPAs) and cinchona alkaloids are prominent classes of organocatalysts used to produce enantiomerically pure compounds. nih.govmdpi.com
For the synthesis of chiral amine derivatives, organocatalytic reactions such as asymmetric [2+4] cycloadditions can be employed to construct chiral scaffolds that can be later converted to the desired amine. mdpi.com For example, CPAs bearing bulky groups have been successfully used to catalyze the cycloaddition of 3-vinylindoles with ortho-quinone methides, affording chiral chroman derivatives with up to 98% ee. mdpi.com Similarly, bifunctional cinchona alkaloids can catalyze tandem reactions, such as intramolecular oxa-Michael additions, to generate chiral heterocyclic structures. nih.gov These strategies showcase the potential of organocatalysis to create complex, enantiomerically pure molecules that could serve as precursors to analogues of this compound.
Stereospecific cross-coupling reactions are a powerful tool for creating new stereogenic centers with predictable and precise control. nih.gov In these reactions, the chirality of an enantioenriched starting material, such as an organoboron or organotin nucleophile, is transferred to the product. nih.gov The configurational stability of the nucleophile is a key factor for efficient chirality transfer. nih.gov
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a prominent example where stereoselectivity can be controlled. The stereochemical outcome—either retention or inversion of configuration—can often be dictated by the choice of phosphine ligand. nih.gov For instance, specific ligands have been designed to selectively promote a stereoretentive pathway while suppressing side reactions like β-hydride elimination. nih.gov The stereochemistry is typically determined during the transmetallation or oxidative addition step of the catalytic cycle. nih.gov This methodology allows for the generation of either enantiomer of a product from a single chiral starting material simply by selecting the appropriate ligand, a concept known as stereodivergent synthesis. nih.gov
Reaction Mechanisms and Kinetic Studies of Synthesis Steps
In the context of stereoselective nucleophilic additions, kinetic interpretations can provide insight into the reaction pathway. For the addition of chiral difluoromethyl phenyl sulfoximine to ketimines, a non-chelating transition state is proposed to be responsible for the high stereoselectivity observed. nih.gov Kinetic studies can help elucidate whether a reaction proceeds via a kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other. acs.org For example, in some Ni-catalyzed cross-couplings of α-bromo amides, the recovery of the starting material as a racemate suggests the reaction does not proceed by kinetic resolution. acs.org Such mechanistic insights are crucial for the rational design of more efficient and selective synthetic routes toward complex chiral molecules like the derivatives of this compound.
Advanced Spectroscopic and Analytical Characterization of 2 4 Difluoromethoxy Phenyl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 2-[4-(Difluoromethoxy)phenyl]ethanamine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum is used to identify the chemical environment of hydrogen atoms within a molecule. The expected spectrum for this compound would feature distinct signals for the aromatic protons, the ethylamine (B1201723) side chain, and the unique difluoromethoxy group.
The aromatic region is predicted to show an AA'BB' system, typical for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating alkoxy group (H-3, H-5) are expected to appear upfield compared to the protons meta to it (H-2, H-6). jove.comwisc.edu The ethylamine side chain should present as two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂) groups. The most characteristic signal is the triplet for the single proton of the difluoromethoxy group (-OCHF₂), with its multiplicity arising from coupling to the two equivalent fluorine atoms (a 1:2:1 triplet with a large ²JHF coupling constant of approximately 72-75 Hz). rsc.org
Predicted ¹H NMR Data for this compound (Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ) [ppm] | Proton Assignment | Multiplicity | Coupling Constant (J) [Hz] | Integration |
|---|---|---|---|---|
| ~7.18 | H-2, H-6 | d | ~8.5 | 2H |
| ~7.05 | H-3, H-5 | d | ~8.5 | 2H |
| ~6.50 | -OCHF₂ | t | ²JHF ≈ 73.0 | 1H |
| ~2.95 | -CH₂-NH₂ | t | ³JHH ≈ 7.0 | 2H |
| ~2.75 | Ar-CH₂- | t | ³JHH ≈ 7.0 | 2H |
| ~1.50 | -NH₂ | s (broad) | - | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to its eight unique carbon environments. The carbon of the difluoromethoxy group is particularly noteworthy, as it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. cdnsciencepub.comcdnsciencepub.com The carbon attached to the oxygen (C-4) is shifted downfield, while the difluoromethoxy group itself causes a significant downfield shift for the carbon it is attached to, which is also split by the fluorine atoms. libretexts.org
Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ) [ppm] | Carbon Assignment | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (J) [Hz] |
|---|---|---|---|
| ~150.0 | C-4 | t | ³JCF ≈ 3 |
| ~135.0 | C-1 | s | - |
| ~130.5 | C-2, C-6 | s | - |
| ~118.0 | C-3, C-5 | s | - |
| ~115.5 | -OCHF₂ | t | ¹JCF ≈ 258 |
| ~42.5 | -CH₂-NH₂ | s | - |
| ~38.0 | Ar-CH₂- | s | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. cdnsciencepub.com For this compound, key correlations would be observed between the adjacent methylene protons of the ethylamine chain (Ar-CH₂ -CH₂ -NH₂).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). cdnsciencepub.com It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its known proton signal. For example, the aromatic proton signals at ~7.18 ppm would correlate to the carbon signal at ~130.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular fragments. cdnsciencepub.com Key HMBC correlations would confirm the connectivity between the ethyl chain and the aromatic ring, and the placement of the difluoromethoxy group.
Expected Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Type of Correlation |
|---|---|---|---|
| COSY | Ar-CH₂- (~2.75 ppm) | -CH₂-NH₂ (~2.95 ppm) | ³JHH (Vicinal coupling) |
| HSQC | -OCHF₂ (~6.50 ppm) | -OCHF₂ (~115.5 ppm) | ¹JCH (Direct attachment) |
| HSQC | Ar-CH₂- (~2.75 ppm) | Ar-CH₂- (~38.0 ppm) | ¹JCH (Direct attachment) |
| HMBC | Ar-CH₂- (~2.75 ppm) | C-1, C-2, C-6 | ²JCH and ³JCH (Connectivity to ring) |
| HMBC | -OCHF₂ (~6.50 ppm) | C-4 | ²JCH (Connectivity to ring) |
Quantitative NMR for Purity and Compositional Analysis
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the same compound. The concentration or purity of an analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.
For this compound, both ¹H and ¹⁹F qNMR can be employed.
¹H qNMR: A suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has sharp signals in a region free of overlap with the analyte's signals would be chosen. The purity is calculated using the ratio of the integrals, the number of protons contributing to each signal, their molecular weights, and their weighed masses.
¹⁹F qNMR: This is particularly advantageous for fluorinated compounds. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, the technique is highly sensitive. alfa-chemistry.comhuji.ac.il Furthermore, ¹⁹F NMR spectra are often simpler with less signal overlap than ¹H spectra. alfa-chemistry.com An internal standard containing fluorine (e.g., trifluoroacetic acid) would be used.
Illustrative Data for ¹H qNMR Purity Assessment
| Parameter | Analyte (2-[4-(...)]ethanamine) | Internal Standard (Maleic Acid) |
|---|---|---|
| Signal Used (δ, ppm) | ~7.18 (Aromatic, H-2,6) | 6.24 (Olefinic) |
| Number of Nuclei (N) | 2 | 2 |
| Integral Value (I) | 1.50 | 1.00 |
| Molecular Weight (M) | 187.19 g/mol | 116.07 g/mol |
| Weighed Mass (W) | 20.5 mg | 12.0 mg |
| Purity (P) | 98.5% (Calculated) | 99.9% (Certified) |
Note: The purity (Pₓ) is calculated using the formula: Pₓ = (Iₓ/Iₛₜₐ) * (Nₛₜₐ/Nₓ) * (Mₓ/Mₛₜₐ) * (Wₛₜₐ/Wₓ) * Pₛₜₐ
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. researchgate.net For this compound, HR-MS would be used to confirm its molecular formula, C₉H₁₁F₂NO. The experimentally measured mass of the protonated molecular ion [M+H]⁺ would be compared to the theoretically calculated exact mass. A close match provides strong evidence for the proposed structure. The technique can also provide information on fragmentation patterns, which for phenethylamines often involves cleavage of the C-C bond adjacent to the aromatic ring or loss of ammonia (B1221849) from the protonated molecule. nih.govies.gov.plnih.gov
Calculated Exact Mass Data
| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M]⁺ | C₉H₁₁F₂NO | 187.08087 |
| [M+H]⁺ | C₉H₁₂F₂NO⁺ | 188.08865 |
| [M+Na]⁺ | C₉H₁₁F₂NNaO⁺ | 210.07059 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and characterizing compounds like this compound in complex mixtures. nih.govnih.gov
In a typical LC-MS analysis, the compound is first separated from other components on a chromatographic column, often a reverse-phase column such as a C18. nih.gov The separation is achieved by passing a pressurized liquid mobile phase through the column. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by varying the ratio of water with formic acid and acetonitrile), is commonly employed to achieve optimal separation. nih.gov
After elution from the LC column, the analyte enters the mass spectrometer source, where it is ionized. Electrospray ionization (ESI) is a common technique used for this purpose. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com For this compound, with a molecular formula of C₉H₁₁F₂NO, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 188.08815. uni.lu
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. In this technique, the parent ion is selected and subjected to collision-induced dissociation, generating a unique fragmentation pattern that serves as a structural fingerprint. nih.gov This method is invaluable for tentatively identifying metabolites and related derivatives in biological and environmental samples. researchgate.net
Predicted LC-MS Adducts for this compound
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 188.08815 |
| [M+Na]⁺ | 210.07009 |
| [M-H]⁻ | 186.07359 |
| [M+NH₄]⁺ | 205.11469 |
| [M+K]⁺ | 226.04403 |
Data sourced from PubChemLite database. uni.lu
Chromatographic Techniques for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and other chemical substances. For a compound like this compound, an HPLC method would be developed to separate the main compound from any impurities, starting materials, or by-products. nih.gov
A typical HPLC system for purity analysis would involve a reverse-phase column (e.g., Zorbax SB-Aq) and a mobile phase consisting of an aqueous buffer (like sodium octanesulfonate solution) and an organic modifier such as methanol (B129727) or acetonitrile. nih.gov The components are detected as they elute from the column, most commonly by a UV detector set at a wavelength where the aromatic ring of the compound absorbs strongly. The purity is then calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Method validation would ensure the method is specific, linear, and accurate for its intended purpose. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another vital technique for the analysis of volatile and semi-volatile compounds. While phenethylamines can be analyzed directly, they are sometimes prone to thermal degradation in the hot GC inlet or column. nih.gov To circumvent this, derivatization is often employed. Acylating the primary amine group with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can improve thermal stability and chromatographic behavior. researchgate.net This derivatization also yields characteristic fragmentation patterns in the mass spectrum, aiding in structural identification. researchgate.netnih.gov
Recent studies have shown that using shorter analytical columns (e.g., 4 m instead of the standard 30 m) can significantly reduce the residence time of the analyte in the heated column, thereby minimizing thermal degradation and allowing for the analysis of non-derivatized, thermally labile compounds. nih.gov A typical GC-MS analysis would involve injecting the sample into a heated inlet, separation on a capillary column (e.g., Rxi®-5Sil MS), and detection by a mass spectrometer. nih.gov
Column Chromatography and Flash Chromatography for Purification
For the purification of this compound on a preparative scale, column chromatography and its faster variant, flash chromatography, are the methods of choice. orgsyn.orgorgsyn.org These techniques utilize a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. cam.ac.uk
The crude product is loaded onto the top of the silica gel, and a solvent system (eluent) is passed through the column. orgsyn.org The separation occurs based on the differential adsorption of the components of the mixture to the silica gel. For a compound containing a basic amine group like this compound, a gradient elution is often used. The purification might start with a non-polar solvent like hexanes and gradually increase the polarity by adding a solvent such as ethyl acetate. orgsyn.org This gradient helps to first elute non-polar impurities, followed by the desired product, and finally, more polar impurities. Fractions are collected and analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure product. orgsyn.org
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. upi.edu When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. researchgate.net
The FTIR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as a medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl chain appears just below 3000 cm⁻¹. researchgate.net The strong absorptions corresponding to the C-F stretching of the difluoromethoxy group are expected in the 1000-1100 cm⁻¹ region. The C-O-C ether linkage would also show a characteristic stretching band, typically around 1250 cm⁻¹. researchgate.net
Expected FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3500 - 3300 | Primary Amine (-NH₂) | N-H Stretch |
| 3100 - 3000 | Aromatic Ring | C-H Stretch |
| 3000 - 2850 | Alkane (-CH₂-) | C-H Stretch |
| 1600 - 1450 | Aromatic Ring | C=C Stretch |
| 1650 - 1550 | Primary Amine (-NH₂) | N-H Bend |
| 1260 - 1200 | Aryl Ether | C-O-C Asymmetric Stretch |
| 1100 - 1000 | Fluoroalkane | C-F Stretch |
Data compiled from general FTIR correlation tables. upi.eduinstanano.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org To perform this analysis, a high-quality single crystal of this compound, or a suitable salt thereof, is required. nih.gov This crystal is exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. wikipedia.org
By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure provides unambiguous information about the molecule's conformation in the solid state and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing. nih.govnih.gov For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. Although this technique requires a suitable crystal, it provides unparalleled detail about the solid-state structure of a compound. wikipedia.org
Thermal Analysis (TGA, DSC) for Stability Profile
The thermal stability of this compound is a critical parameter, providing insights into its decomposition profile under thermal stress. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate this characteristic. Aromatic amines generally exhibit higher thermal stability compared to their aliphatic counterparts due to the resonance stabilization imparted by the phenyl ring. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would typically be performed under an inert nitrogen atmosphere to prevent oxidative degradation. The analysis would reveal the onset temperature of decomposition, the temperature of maximum mass loss, and the percentage of residual mass. The initial weight loss observed at lower temperatures (below 150°C) is generally attributable to the loss of volatile impurities or residual solvents. The primary decomposition of the phenethylamine (B48288) structure is expected to occur at significantly higher temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes. For this compound, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may appear, indicating the energy released during decomposition. cetjournal.it The combination of TGA and DSC provides a comprehensive thermal profile, essential for determining the compound's upper-temperature limits for storage and handling.
Below is a representative data table illustrating the expected thermal analysis results for this compound.
| Parameter | Expected Value/Range | Technique | Comments |
| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | Temperature at which significant mass loss begins. |
| Temperature of Max. Loss Rate (Tpeak) | 250 - 300 °C | DTG | The peak of the derivative TGA curve, indicating fastest decomposition. |
| Melting Point (Tm) | 180 - 220 °C (as HCl salt) | DSC | Expected endotherm for the hydrochloride salt, which is typically crystalline. |
| Decomposition Enthalpy (ΔHd) | Variable (Exothermic) | DSC | Energy released during the decomposition process. |
| Residual Mass @ 600°C | < 5% | TGA | Indicates nearly complete decomposition under inert atmosphere. |
pH Stability and Hydrolysis Rate Determination
The stability of this compound in aqueous solutions across a range of pH values is a key indicator of its shelf-life and compatibility in various formulations. The primary points of potential hydrolysis are the ether linkage of the difluoromethoxy group and potential degradation of the ethylamine side chain.
The difluoromethoxy group (–OCF₂H) is an aryl ether. Aryl ethers are generally resistant to hydrolysis under neutral and basic conditions due to the strength of the sp²-hybridized carbon-oxygen bond. However, under strongly acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond. stackexchange.comlibretexts.org This acid-catalyzed hydrolysis would likely result in the formation of 4-hydroxyphenethylamine and difluoromethanol (B8680546) as degradation products. The rate of hydrolysis is therefore expected to be significantly higher at low pH values.
The stability study is typically performed by dissolving the compound in buffers of varying pH (e.g., pH 2, 5, 7, 9) and storing the solutions at a constant temperature. Aliquots are withdrawn at specified time intervals and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound.
The following table presents hypothetical data on the pH stability of this compound.
| pH | Temperature (°C) | Half-life (t1/2, days) | Primary Degradation Pathway |
| 2 | 40 | ~15 | Acid-catalyzed hydrolysis of the difluoromethoxy group. acs.org |
| 5 | 40 | > 200 | Minimal degradation observed. |
| 7 | 40 | > 300 | Considered stable. |
| 9 | 40 | > 300 | Considered stable. |
Detection and Identification of Impurities using Hyphenated Techniques
Impurity profiling is essential for ensuring the safety and quality of any chemical compound. For this compound, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. researchgate.net Hyphenated analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), are the methods of choice for separating, detecting, and identifying these impurities. ijprajournal.comnih.gov
An HPLC method would be developed to separate the main compound from all potential impurities. A mass spectrometer, often a high-resolution instrument like a time-of-flight (TOF) or Orbitrap analyzer, provides accurate mass data for the parent ion and its fragments. This information is crucial for elucidating the structures of unknown impurities. researchgate.net
Common impurities in the synthesis of a substituted phenethylamine like this could include:
Starting Materials: Unreacted precursors such as 4-(difluoromethoxy)benzaldehyde (B1349792) or a corresponding phenylacetonitrile.
Intermediates: Partially reacted compounds, for example, the corresponding nitrostyrene (B7858105) or oxime, depending on the synthetic route.
By-products: Resulting from side reactions, such as over-alkylation on the amine or reactions involving the difluoromethoxy group.
Degradation Products: As identified in stability studies, such as the hydrolyzed phenol (B47542) derivative.
The table below lists potential impurities and the utility of hyphenated techniques in their identification.
| Potential Impurity | Likely Origin | Detection Method | Key Identifying Feature in MS |
| 4-(Difluoromethoxy)benzaldehyde | Starting Material | HPLC-MS, GC-MS | Molecular ion corresponding to its formula (C₈H₆F₂O₂). |
| 1-(Difluoromethoxy)-4-(2-nitrovinyl)benzene | Intermediate | HPLC-MS | Molecular ion corresponding to its formula (C₉H₇F₂NO₃). |
| 2-[4-(Fluoromethyl)phenyl]ethanamine | By-product | HPLC-HRMS | Accurate mass measurement to distinguish from product and other halogenated species. |
| 4-(2-Aminoethyl)phenol | Degradation Product | HPLC-MS/MS | Molecular ion and fragmentation pattern consistent with loss of the difluoromethyl group. |
| N-acetyl-2-[4-(difluoromethoxy)phenyl]ethanamine | By-product (Acetylation) | HPLC-MS | Molecular ion showing an increase of 42.01 Da (C₂H₂O) compared to the parent compound. |
Structure Activity Relationship Sar Studies of 2 4 Difluoromethoxy Phenyl Ethanamine Derivatives
Influence of the Difluoromethoxy Group on Biological Activity and Physicochemical Properties
The introduction of a difluoromethoxy (-OCHF₂) group into a molecule is a key strategy in medicinal chemistry to modulate its properties. This substituent imparts unique characteristics that can significantly influence a compound's biological activity and pharmacokinetics.
The difluoromethyl group (CF₂H) is recognized as a valuable bioisostere for hydroxyl, thiol, or amide groups. exlibrisgroup.com Its incorporation can enhance binding affinity and selectivity for specific biological targets. exlibrisgroup.com The difluoromethyl moiety can act as a hydrogen bond donor, which may contribute to improved affinity and specificity in drug-target interactions. frontiersin.org The replacement of a more traditional methoxy (B1213986) group with a difluoromethoxy group can lead to more potent compounds, as seen in studies of estradiol (B170435) derivatives where sulfamates of the difluoromethoxy variant were often more active than their non-fluorinated counterparts. nih.govchemrxiv.org This suggests that the electronic and conformational effects of the -OCHF₂ group can favorably influence how a molecule fits into and interacts with a receptor's binding pocket.
Fluorination is a common tactic to enhance the lipophilicity of drug candidates, which can improve their absorption and transport across biological membranes. frontiersin.org The difluoromethoxy group, in particular, offers a nuanced approach to modulating this property. Unlike the highly lipophilic trifluoromethoxy (-OCF₃) group (Hansch π parameter = +1.04), the difluoromethoxy group exhibits "dynamic lipophilicity," with a lower Hansch π value ranging from +0.2 to +0.6. nih.gov This means it can alter its lipophilicity based on the surrounding chemical environment. nih.gov
This modulation of lipophilicity is crucial for optimizing a drug's ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov By increasing lipophilicity compared to a simple methoxy group, the -OCHF₂ substituent can enhance bioavailability and cell membrane permeability. frontiersin.org However, it does so to a lesser extent than the -OCF₃ group, which can sometimes be advantageous. For instance, analysis of fluoroanisole pairs suggests that difluoroanisole (PhOCF₂H) may strike a better balance of properties, including lipophilicity (logD) and permeability, compared to the more heavily fluorinated trifluoroanisole (PhOCF₃). nih.gov
The difluoromethoxy group significantly alters the electronic and steric profile of a molecule. Electronically, it acts as a strong electron-withdrawing group, a property it shares with other fluorinated substituents like the trifluoromethoxy group. nih.gov This "super-halogen" character influences the acidity of nearby protons and the electronic nature of the aromatic ring to which it is attached. nih.gov
Receptor Binding Affinity and Selectivity Profiling
While specific binding data for 2-[4-(difluoromethoxy)phenyl]ethanamine is not prominently available in the reviewed literature, the structure-activity relationships of closely related phenethylamine (B48288) derivatives provide strong indications of its likely receptor binding profile. The phenethylamine scaffold is a well-established pharmacophore for interacting with various neurotransmitter receptors. nih.gov
Phenethylamine derivatives are known to bind with varying affinities to serotonin (B10506) (5-HT) receptors, with the substitution pattern on the phenyl ring being a key determinant of potency and selectivity. nih.govmdpi.com Generally, methoxylation of the phenyl ring enhances affinity for 5-HT receptors. researchgate.net
Studies on 2,5-dimethoxy-4-substituted phenethylamines show that the nature of the 4-position substituent is critical. Introducing fluorinated alkoxy substituents at this position has been shown to generally increase binding affinities for both 5-HT₂A and 5-HT₂C receptors. researchgate.net Bulky, lipophilic substituents at the 4-position tend to produce high-affinity ligands, particularly at the 5-HT₂A receptor. researchgate.net For example, phenethylamine derivatives with various 4-alkoxy substituents bind to the 5-HT₂A receptor with affinities in the nanomolar range. Molecular modeling suggests that substituents at the 4-position can protrude into a hydrophobic tunnel within the 5-HT₂A receptor, enhancing agonist potency. chemrxiv.org Given that the difluoromethoxy group increases lipophilicity relative to a hydrogen or methoxy group, it is probable that this compound and its derivatives would exhibit significant affinity for 5-HT₂ receptors, particularly the 5-HT₂A subtype.
Table 1: Serotonin Receptor Binding Affinities of Related Phenethylamine Derivatives This table presents data for analogous compounds to infer the potential binding profile of this compound derivatives.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) | Source(s) |
|---|---|---|---|---|
| 2C-O (2,5-dimethoxy-4-methoxyphenethylamine) | 1000 | - | 2600 | |
| 2C-O-2 (2,5-dimethoxy-4-ethoxyphenethylamine) | 190 | - | 1300 | |
| 2C-O-4 (2,5-dimethoxy-4-butoxyphenethylamine) | 48 | - | 330 |
Data sourced from studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and other related structures.
The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological processes. nih.gov Many compounds containing a phenethylamine or related structural motif exhibit affinity for σ₁ receptors. For instance, the compound SI 1/28, a benzylpiperazine derivative, has a high affinity for the σ₁ receptor with a Ki value of 6.1 nM. researchgate.net Other selective ligands, such as LS-127 and LS-137, also bind to the σ₁ receptor with nanomolar affinity.
While direct data for this compound is scarce, the structural similarities to known σ₁ ligands suggest a potential for interaction. The lipophilicity and electronic nature conferred by the 4-difluoromethoxy substituent could influence binding to the σ₁ receptor, which is known to accommodate a diverse range of chemical structures.
Table 2: Sigma-1 (σ₁) Receptor Binding Affinities of Selected Ligands This table includes data for compounds with structural features related to phenethylamines to provide context for potential σ₁ receptor affinity.
| Compound | σ₁ Receptor Affinity (Ki, nM) | Source(s) |
|---|---|---|
| Haloperidol | 2–4 | |
| LS-127 | ~2–4 | |
| LS-137 | ~2–4 | |
| SI 1/28 | 6.1 | researchgate.net |
Data sourced from various studies on high-affinity σ₁ receptor ligands.
Impact of Substitutions on the Phenyl Ring and Ethanamine Backbone
The substitution pattern on the phenyl ring and modifications to the ethanamine backbone of phenethylamine derivatives are critical determinants of their pharmacological properties. These changes can significantly alter a compound's affinity for its biological targets, as well as its functional activity as an agonist, antagonist, or reuptake inhibitor.
Substitutions at the para-position of the phenyl ring in phenethylamine derivatives have been shown to significantly influence their binding affinity to various receptors, including serotonin (5-HT) and dopamine (B1211576) transporters. Studies on a range of phenethylamine analogs reveal that both the nature and size of the substituent are important.
In the context of serotonin receptors, particularly the 5-HT2A receptor, the presence of alkyl or halogen groups at the para-position of the phenyl ring can have a positive effect on binding affinity. nih.govijpsonline.comnih.gov For instance, para-chloro substitution has been shown to be more effective than ortho or meta-chloro substitutions in inhibiting the uptake of serotonin. nih.gov A quantitative structure-activity relationship (QSAR) analysis of a series of phenylalkylamines binding to 5-HT1C and 5-HT2 receptors indicated that hydrophobic substituents at the para-position contribute favorably to the binding affinity. ijpsonline.com
Interactive Data Table: Binding Affinity of Para-Substituted Phenethylamine Analogs at the 5-HT2A Receptor
| Compound | Para-Substituent (R) | Ki (nM) at 5-HT2A Receptor |
| 1 | -H | 120 |
| 2 | -CH3 | 85 |
| 3 | -Cl | 68 |
| 4 | -Br | 75 |
| 5 | -I | 40 |
This table is illustrative and based on data from related phenethylamine series to demonstrate the general effects of para-substituents. The core structure is a generalized phenethylamine for comparative purposes.
The data suggests that increasing the size and lipophilicity of the halogen at the para-position (from Cl to Br to I) can lead to a progressive increase in binding affinity for the 5-HT2A receptor. Similarly, the introduction of a small alkyl group like methyl also enhances affinity compared to the unsubstituted parent compound.
In studies of β-phenethylamine derivatives as dopamine reuptake inhibitors, compounds with a methoxy group at the para-position of the phenyl ring showed very weak or no inhibitory activity. nih.gov This highlights that the electronic properties of the substituent, in addition to its size and lipophilicity, play a crucial role.
The difluoromethoxy group at the para-position of the parent compound, this compound, is of particular interest. This group is a bioisostere of the methoxy group but has significantly different electronic properties due to the high electronegativity of the fluorine atoms. This can alter the compound's interaction with receptor binding sites.
The following table illustrates the effect of different para-substituents, including oxygen-containing groups, on the binding affinity of a generalized phenethylamine scaffold to the dopamine transporter (DAT).
Interactive Data Table: Inhibition of Dopamine Transporter by Para-Substituted Phenethylamine Analogs
| Compound | Para-Substituent (R) | IC50 (nM) at DAT |
| 6 | -H | 850 |
| 7 | -OCH3 | >10,000 |
| 8 | -Cl | 450 |
| 9 | -F | 620 |
This table is illustrative and based on data from related phenethylamine series to demonstrate the general effects of para-substituents on DAT inhibition. The core structure is a generalized phenethylamine for comparative purposes.
As shown in the table, a para-methoxy group can significantly reduce the affinity for the dopamine transporter compared to an unsubstituted or halogen-substituted analog. This suggests that the electronic effects of the substituent are a key determinant of activity at this transporter.
Modification of the primary amine group in the ethanamine backbone is a common strategy to modulate the pharmacological profile of phenethylamine derivatives. N-alkylation can influence a compound's selectivity for different receptor subtypes and its metabolic stability.
For instance, in the context of tryptamine (B22526) derivatives, which share the ethylamine (B1201723) side chain with phenethylamines, the presence of allyl groups attached to the nitrogen atom has been shown to have a negative influence on the binding affinity for the 5-HT2A receptor. nih.govijpsonline.com In another study, converting a primary amine to a secondary amine was traditionally associated with a loss in 5-HT2A activity, although the development of N-benzylphenethylamines (NBOMes) has shown that this is not always the case. wikipedia.org
The effect of N-methylation on the pharmacological activity of phenethylamine has also been investigated, with studies showing that it can alter the compound's effects on the autonomic nervous system. nih.gov In the context of dopamine reuptake inhibition, the nature of the substituent on the nitrogen atom is critical. For example, in a series of 2-(alkylamino)-1-arylalkan-1-one derivatives, the size of the heterocyclic ring attached to the amine influenced inhibitory activity, with smaller rings being more potent. nih.gov
The following table provides a conceptual overview of how N-substitution might affect the binding affinity of a phenethylamine core to a hypothetical receptor.
Interactive Data Table: Conceptual Effect of N-Substitution on Phenethylamine Binding Affinity
| Compound | N-Substituent (RN) | Relative Binding Affinity |
| 10 | -H | +++ |
| 11 | -CH3 | ++ |
| 12 | -CH2CH3 | + |
| 13 | -Benzyl | Variable |
This table is conceptual and intended to illustrate general trends observed in various phenethylamine series. The relative binding affinity is a qualitative measure.
Stereochemical Implications in SAR
Chirality is a fundamental aspect of the structure-activity relationship of many phenethylamine derivatives. The three-dimensional arrangement of atoms can lead to significant differences in the pharmacological activity of optical isomers (enantiomers).
Many phenethylamine derivatives possess a chiral center at the alpha-carbon of the ethylamine side chain, leading to the existence of (R)- and (S)-enantiomers. These enantiomers often exhibit different binding affinities and functional activities at their biological targets due to the stereospecific nature of receptor binding pockets.
For example, in the case of norepinephrine (B1679862) and epinephrine, the (R)-(-)-enantiomers are the pharmacologically active isomers at adrenergic receptors, binding with much higher affinity than their (S)-(+)-counterparts. However, for the transport of these catecholamines by the norepinephrine transporter (NET) and dopamine transporter (DAT), a slight preference for the (S)-enantiomer of norepinephrine has been observed.
In docking simulations of certain β-phenethylamine derivatives with the human dopamine transporter, the (S)-form of one compound was found to be more stable in the binding site than the (R)-form. nih.gov This differential stability can translate to differences in inhibitory potency.
The following table presents hypothetical binding data for the (R)- and (S)-enantiomers of a substituted phenethylamine at two different receptor subtypes to illustrate the concept of stereoselectivity.
Interactive Data Table: Hypothetical Binding Affinities of Phenethylamine Enantiomers
| Compound | Enantiomer | Ki (nM) at Receptor A | Ki (nM) at Receptor B |
| 14 | (R) | 50 | 500 |
| 15 | (S) | 450 | 60 |
This table is for illustrative purposes to demonstrate how enantiomers can exhibit differential binding affinities at various receptors.
The principles of rational design are increasingly being applied to develop enzyme inhibitors and receptor ligands with high enantioselectivity. This involves understanding the three-dimensional structure of the target protein and designing molecules that fit preferentially into the binding site in a specific orientation. Strategies for improving enantioselectivity include introducing new interaction points, such as hydrogen bonds, or modifying the steric bulk of substituents to favor the binding of one enantiomer over the other.
For instance, in the rational design of enzyme inhibitors, multiple sequence alignments and the analysis of steric hindrance have been used to identify key residues that control enantioselectivity. By mutating these residues, it is possible to invert or enhance the enantiopreference of an enzyme. While not directly involving this compound, these principles are applicable to the design of its derivatives with improved stereoselectivity for their intended biological targets. The synthesis of compounds in their pure enantiomeric form is of great interest in medicinal chemistry, as often only one stereoisomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.
Structure-Metabolism Relationship (SMR)
Modifications to Minimize Reactive Metabolite Formation
Reactive metabolites are chemically reactive species formed during metabolism that can bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. siena.edu A primary goal in drug design is to minimize the formation of such metabolites.
For phenethylamine derivatives, a potential site of metabolic activation is the ethylamine side chain, which can be a substrate for enzymes like monoamine oxidase (MAO), leading to the formation of reactive aldehydes and other species. nih.gov Another potential route for reactive metabolite formation is through oxidation of the aromatic ring.
Strategies to minimize reactive metabolite formation for compounds like this compound could include:
Blocking Sites of Metabolism: The difluoromethoxy group at the 4-position of the phenyl ring already serves this purpose to some extent by preventing para-hydroxylation, a common metabolic pathway for phenethylamines.
Modulating Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group can decrease the electron density of the aromatic ring, making it less prone to oxidative metabolism that can lead to reactive quinone-type species.
Introducing Steric Hindrance: Adding bulky groups near potential metabolic sites can physically block the approach of metabolic enzymes.
While specific data for this compound is unavailable, the general principles of minimizing reactive metabolite formation would guide the structural modification of its derivatives.
Strategies for Modulating Metabolic Stability
Metabolic stability is a critical factor in determining the half-life and oral bioavailability of a drug candidate. The difluoromethoxy group is often introduced to improve metabolic stability compared to a methoxy group, which is prone to O-dealkylation. nih.govnih.gov
General strategies to further modulate the metabolic stability of derivatives of this compound include:
Modifications to the Ethylamine Side Chain:
N-Alkylation: Introducing small alkyl groups on the nitrogen atom can influence the rate of metabolism by MAO.
Alpha-Methylation: Adding a methyl group to the carbon adjacent to the nitrogen (forming a phenylisopropylamine) can increase metabolic stability by sterically hindering MAO activity.
Bioisosteric Replacements: Replacing parts of the molecule with other groups that have similar physical or chemical properties but different metabolic profiles can be an effective strategy. For the phenethylamine core, this could involve replacing the phenyl ring with a metabolically more stable heterocyclic ring. beilstein-journals.org
The following table outlines hypothetical modifications and their predicted impact on metabolic stability, based on general metabolic principles.
| Modification to this compound | Predicted Impact on Metabolic Stability | Rationale |
| N-methylation | Increase | May decrease susceptibility to MAO-A. |
| N,N-dimethylation | Increase | Generally decreases susceptibility to MAO. |
| α-methylation | Significant Increase | Steric hindrance at the site of MAO action. |
| Replacement of phenyl with pyridine | Variable | Depends on the position of the nitrogen atom in the ring, which can alter sites of metabolism. |
It is important to note that these are predicted outcomes based on general knowledge. Specific in vitro and in vivo studies would be required to determine the actual metabolic profile of any new derivative.
Research on this compound Remains Undisclosed
Despite significant interest in phenethylamine derivatives within neuropharmacology, detailed public-domain research specifically investigating the pharmacological and biological activities of the chemical compound this compound is not currently available.
Intensive searches for scientific literature and data pertaining to the interactions of this compound with neurotransmitter systems and its molecular mechanisms of action have not yielded specific findings. The requested detailed analysis of its effects on serotonin and norepinephrine pathways, its broader modulation of neurotransmitter systems, its specific molecular targets, and any potential for covalent bonding with biomolecules is not documented in accessible research.
The phenethylamine scaffold, of which this compound is a derivative, is a common feature in many neuroactive compounds. These substances frequently interact with monoamine neurotransmitter systems, including serotonin and norepinephrine pathways. For instance, structurally related compounds are often studied for their potential to bind to serotonin and norepinephrine transporters and receptors, or to inhibit enzymes like monoamine oxidase (MAO) that are involved in the metabolism of these neurotransmitters.
However, without specific studies on this compound, any discussion of its pharmacological profile would be purely speculative. The presence of the difluoromethoxy group on the phenyl ring is a key structural feature that would significantly influence its electronic and steric properties, and therefore its interaction with biological targets. How this specific substitution pattern affects its activity remains a subject for future scientific investigation.
Currently, information on this compound in the public domain is largely limited to its chemical identity in databases and supplier catalogs. These sources provide basic information such as its molecular formula (C9H11F2NO) and structure. uni.lunih.gov
Further research is required to elucidate the specific pharmacological and biological properties of this compound. Such studies would be necessary to populate the detailed framework of interactions with neurotransmitter systems and molecular-level mechanisms of action as outlined in the initial request.
Pharmacological and Biological Investigations of 2 4 Difluoromethoxy Phenyl Ethanamine
Mechanisms of Action at a Molecular Level
Enzyme Interaction Studies
Phenethylamines are well-characterized for their interaction with several key enzyme systems in the body, primarily the monoamine oxidases (MAO) and as ligands for Trace Amine-Associated Receptors (TAARs).
As a derivative of β-phenethylamine (β-PEA), 2-[4-(difluoromethoxy)phenyl]ethanamine is expected to be a substrate for MAO enzymes, which are responsible for the metabolism of monoamine neurotransmitters and trace amines. google.com However, specific kinetic data detailing the affinity (K_m) or rate of metabolism (V_max) of the difluoromethoxy derivative by MAO-A or MAO-B are not extensively documented in publicly available literature.
The primary enzyme interaction of interest for this class of compounds is with Trace Amine-Associated Receptor 1 (TAAR1). google.com TAAR1 is a G protein-coupled receptor that binds endogenous trace amines like β-PEA, tyramine, and tryptamine (B22526). nih.gov Phenethylamines are potent agonists of TAAR1. nih.gov Structure-activity relationship (SAR) studies show that substitutions on the phenyl ring influence the affinity and efficacy at this receptor. google.comnih.gov While direct binding data for this compound at TAAR1 is not specified, its core structure strongly suggests it acts as a TAAR1 agonist. google.com Activation of TAAR1 by its agonists is known to modulate the activity of monoaminergic systems, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). google.com
In Vitro and In Vivo Biological Activity Assays
The principal receptor target for this compound is presumed to be TAAR1, where it is expected to function as an agonist. nih.govgoogle.com TAAR1 agonists initiate a cascade of intracellular events upon binding, primarily through Gαs-coupling, which leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) production. nih.gov Some TAAR1 agonists can also signal through Gαq or G protein-independent β-arrestin2 pathways. google.com
Table 1: Inferred Receptor Interaction Profile of this compound This table is based on the general activity of the phenethylamine (B48288) class and not on direct experimental data for the specific compound.
| Receptor Target | Predicted Activity | Basis for Prediction |
|---|---|---|
| TAAR1 | Agonist | Core phenethylamine structure is a known pharmacophore for TAAR1 agonism. nih.govgoogle.com |
| 5-HT Receptors | Potential Ligand | Substituted phenethylamines show affinity for various 5-HT receptors, particularly 5-HT₂A. |
| Dopamine Receptors | Potential Modulator | TAAR1 activation indirectly modulates dopaminergic systems. |
| Adrenergic Receptors | Potential Ligand | The phenethylamine skeleton is the backbone for catecholamines. nih.gov |
The functional consequences of receptor activation by this compound can be inferred from studies on other TAAR1 agonists. Activation of TAAR1 has been shown to induce the phosphorylation of Extracellular Signal-Regulated Kinases (ERKs), specifically ERK1/2. This process is a key downstream signaling event that can influence numerous cellular functions, including gene expression and cell survival. For instance, research on TAAR1 agonists like RO5263397 has demonstrated a concentration- and time-dependent increase in the phosphorylation of both ERK and the cAMP response element-binding protein (CREB). This TAAR1-mediated ERK phosphorylation may play a protective role against apoptosis.
Receptor endocytosis is another critical regulatory process. Upon agonist binding, many G protein-coupled receptors are internalized from the cell surface, a mechanism that modulates signal duration and intensity. While not studied for this specific compound, agonists for related receptors like the 5-HT₂A receptor are known to induce receptor endocytosis. Given that TAAR1 signals through complex pathways involving G proteins and β-arrestin, it is plausible that its activation by agonists like this compound would also trigger receptor internalization, though specific studies are required for confirmation.
There is a growing body of evidence suggesting that TAAR1 is a promising target for the treatment of neuropsychiatric disorders, including depression and anxiety. nih.gov TAAR1 agonists have demonstrated antidepressant-like effects in various preclinical animal models, such as the forced swim test. These effects are believed to be mediated by TAAR1's ability to modulate dopaminergic and serotonergic systems, which are central to mood regulation. google.com
For example, the TAAR1 agonist RO5263397 produced a strong antidepressant-like effect in the forced swim test, and this effect was blocked by antagonists of dopamine and serotonin receptors. Given that this compound is a structural analog of endogenous trace amines and a presumed TAAR1 agonist, it holds theoretical potential as an antidepressant or anxiolytic agent. However, specific in vivo studies using this compound in relevant behavioral paradigms have not been reported in the scientific literature.
The compound this compound serves as a valuable chemical intermediate in the synthesis of more complex pharmaceutical agents. The difluoromethoxyphenyl moiety is a desirable feature in drug design, and the ethylamine (B1201723) group provides a reactive handle for further chemical modifications.
This amine has been identified as a precursor in the creation of inhibitors for β-secretase (BACE), an enzyme implicated in Alzheimer's disease. For example, patent literature describes the synthesis of 2-amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one compounds, which are designed as BACE inhibitors, starting from precursors that could be derived from this compound. The synthesis typically involves reacting the amine with other chemical building blocks to construct the final, more complex inhibitor molecule.
Table 2: Examples of Synthetic Applications
| Precursor | Synthetic Target Class | Therapeutic Area | Reference |
|---|---|---|---|
| This compound | Imidazolone-based BACE Inhibitors | Alzheimer's Disease |
While this compound is primarily used as a building block for BACE inhibitors, there is no direct evidence to suggest that the compound itself is a potent inhibitor of the enzyme. BACE1 inhibitors are typically larger, more complex molecules designed to fit into the enzyme's active site with high affinity and specificity. google.com The pathogenesis of Alzheimer's disease is linked to the production of amyloid-β peptides, a process initiated by the BACE1 enzyme. Therefore, inhibiting BACE1 is a major therapeutic strategy. google.com
Patents have been filed for complex molecules incorporating the 4-(difluoromethoxy)phenyl group that show BACE inhibitory activity. These inhibitors are synthesized using the corresponding amine, but the inhibitory activity resides in the final, larger structure, not the simple phenethylamine precursor.
Absorption, Distribution, Metabolism, and Excretion (ADMET) Studies
The ADMET profile of a compound is crucial for its development as a potential therapeutic agent, as these properties determine its bioavailability, duration of action, and potential for toxicity. While specific experimental data for this compound is not extensively available in publicly accessible scientific literature, this section will discuss the anticipated ADMET characteristics based on its structure and the known properties of related compounds.
Pharmacokinetic Profiling
Specific pharmacokinetic studies on this compound have not been reported in the available literature. However, based on its chemical structure as a phenethylamine derivative, certain predictions can be made. Phenethylamines are typically small, lipophilic molecules that can be readily absorbed after oral administration. wikipedia.org The presence of the difluoromethoxy group may influence its lipophilicity and metabolic stability, which in turn would affect its distribution and elimination half-life. nih.gov
A comprehensive pharmacokinetic profile would require in vivo studies in animal models to determine key parameters. These studies would involve administering the compound and measuring its concentration in plasma over time.
Interactive Table: Typical Pharmacokinetic Parameters
Below is a table of standard pharmacokinetic parameters that would be determined in preclinical studies. The values for this compound are not currently available in the public domain.
| Parameter | Description | Value for this compound |
| Cmax | Maximum (or peak) plasma concentration that a drug achieves. | Data not available |
| Tmax | Time at which the Cmax is observed. | Data not available |
| AUC | Area under the curve; a measure of total drug exposure over time. | Data not available |
| t1/2 | Elimination half-life; the time it takes for the plasma concentration of a drug to be reduced by half. | Data not available |
| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Data not available |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. | Data not available |
| F (%) | Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Data not available |
Identification of Metabolites and Metabolic Pathways
The metabolic fate of this compound has not been specifically elucidated in published studies. However, the metabolism of phenethylamine derivatives is well-documented and typically involves several key enzymatic reactions. nih.gov The primary routes of metabolism for phenethylamines often include monoamine oxidase (MAO) mediated oxidative deamination of the primary amine group. nih.gov
The difluoromethoxy group on the phenyl ring is generally considered to be more metabolically stable than a methoxy (B1213986) group, potentially reducing the likelihood of O-demethylation. nih.gov However, metabolism could still occur on the aromatic ring (hydroxylation) or the ethylamine side chain. The identification of metabolites is typically carried out using in vitro systems, such as liver microsomes or hepatocytes, followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Potential metabolic pathways for this compound could include:
Oxidative deamination: The primary amine could be oxidized by MAO to form the corresponding phenylacetaldehyde (B1677652) derivative, which would then be further oxidized to phenylacetic acid or reduced to a phenylethanol derivative.
N-acetylation: The primary amine could undergo acetylation.
Aromatic hydroxylation: The phenyl ring could be hydroxylated at positions ortho or meta to the difluoromethoxy group.
Conjugation: Any hydroxylated metabolites could undergo glucuronidation or sulfation to facilitate excretion.
Interactive Table: Potential Metabolites of this compound
This table outlines the potential metabolites that could be formed. Specific metabolites for this compound have not been identified in the literature.
| Potential Metabolite | Proposed Metabolic Reaction | Status |
| [4-(Difluoromethoxy)phenyl]acetaldehyde | Oxidative deamination | Not yet identified |
| [4-(Difluoromethoxy)phenyl]acetic acid | Oxidation of the aldehyde | Not yet identified |
| 2-[4-(Difluoromethoxy)phenyl]ethanol | Reduction of the aldehyde | Not yet identified |
| N-acetyl-2-[4-(difluoromethoxy)phenyl]ethanamine | N-acetylation | Not yet identified |
| Hydroxylated derivatives | Aromatic hydroxylation | Not yet identified |
| Glucuronide or sulfate (B86663) conjugates | Phase II conjugation | Not yet identified |
Assessment of Potential for Drug-Induced Phospholipidosis and Related Mechanisms
Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. nih.govmedsafe.govt.nz This condition is often associated with cationic amphiphilic drugs (CADs), which possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. sci-hub.se These structural features allow the drugs to become trapped within the acidic environment of lysosomes, where they can interfere with phospholipid metabolism. semanticscholar.org
This compound fits the structural profile of a CAD, as it has a hydrophobic difluoromethoxyphenyl ring and a protonatable primary amine on the ethyl side chain. Therefore, it is plausible that this compound could have the potential to induce phospholipidosis.
The primary mechanisms by which CADs are thought to cause phospholipidosis include the inhibition of lysosomal phospholipases and the formation of drug-lipid complexes that are resistant to degradation. medsafe.govt.nzsci-hub.se Assessment of the potential for a compound to induce phospholipidosis is typically conducted using in vitro assays, where cultured cells are exposed to the drug and monitored for phospholipid accumulation, often using fluorescent dyes that bind to phospholipids. nih.gov
Interactive Table: In Vitro Assessment of Drug-Induced Phospholipidosis
This table illustrates the type of data that would be generated from an in vitro assay for DIPL. No such data is currently available for this compound.
| Assay | Endpoint | Result for this compound |
| Fluorescent Lipid Staining (e.g., NBD-PE) | Quantification of intracellular phospholipid accumulation in cultured cells (e.g., HepG2, A549). | Data not available |
| Electron Microscopy | Visualization of lamellar inclusion bodies (myeloid bodies) in lysosomes. | Data not available |
| Lysosomal Phospholipase Activity Assay | Measurement of the inhibition of key phospholipases (e.g., PLA2, ASM). | Data not available |
Computational Chemistry and Molecular Modeling Studies of 2 4 Difluoromethoxy Phenyl Ethanamine
Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and materials science, providing deep insights into molecular properties and interactions at an atomic level. nih.govfrontiersin.org For the compound 2-[4-(Difluoromethoxy)phenyl]ethanamine, these techniques can elucidate its potential biological activity, stability, and reactivity. Although specific published studies on this exact molecule are limited, this section outlines the key computational methodologies and their applications, drawing on established principles and analyses of related structures.
Environmental Considerations and Degradation Pathways of Difluoromethoxy Substituted Phenethylamines
Environmental Fate and Behavior of Fluorinated Organic Compounds
Organofluorine compounds are noted for their persistence in the environment, a characteristic largely attributable to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. dtic.milnih.govacs.org This inherent stability often renders them resistant to natural degradation processes, including thermal and oxidative stresses. nih.govacs.org Consequently, many fluorinated compounds, particularly perfluorinated substances, can accumulate in the environment and have been detected in various matrices, including surface waters and biological samples, far from their points of origin. nih.govnih.gov
While research specifically detailing the environmental fate of 2-[4-(difluoromethoxy)phenyl]ethanamine is limited, its structure suggests it would share characteristics with other persistent fluorinated organic pollutants. The phenethylamine (B48288) backbone is found in many bioactive molecules, and its environmental persistence can be influenced by substitutions on the phenyl ring and sidechain. wikipedia.orgresearchgate.net The introduction of the difluoromethoxy group is intended to block metabolic O-demethylation pathways, which in turn suggests a higher resistance to certain forms of biotic degradation compared to its non-fluorinated methoxy (B1213986) analogue. bham.ac.uk Therefore, it is anticipated that the compound would exhibit significant persistence in environmental systems, with degradation occurring slowly.
Potential Degradation Mechanisms in Environmental Matrices
The degradation of a complex molecule like this compound in the environment is expected to proceed through several abiotic and biotic pathways, with varying efficiencies. The primary routes of transformation for fluorinated organic compounds are hydrolysis, photolysis, and microbial action.
Hydrolysis is a key abiotic degradation pathway for many chemicals in aqueous environments. The stability of the difluoromethoxy group itself to hydrolysis is high due to the C-F bond strength. dtic.mil However, its presence can significantly influence the reactivity of adjacent functional groups. Research on 2-difluoromethoxy-substituted estratriene sulfamates has shown that the -OCHF₂ group is strongly electron-withdrawing. bham.ac.uknih.gov This property can increase the susceptibility of neighboring groups to hydrolysis.
In one study, a 2-difluoromethoxy-3-sulfamoyloxy steroid derivative was found to be significantly more labile to hydrolysis than its corresponding 2-methoxy analogue. nih.gov The half-life (T₁/₂) for the hydrolysis of the sulfamate (B1201201) group on the difluoromethoxy-substituted compound was estimated to be around 10 days, whereas the methoxy-substituted version was approximately six to eight times more stable. bham.ac.uknih.gov This accelerated hydrolysis is attributed to the decreased pKa of the associated phenol (B47542), which facilitates an E1cB elimination process. bham.ac.uk While this research was not on the phenethylamine structure itself, it provides strong evidence that the difluoromethoxy group in this compound would make the molecule susceptible to transformations, particularly if other labile groups are present on the aromatic ring, even if the -OCHF₂ group itself remains intact.
Photolytic Degradation
Photolysis, or degradation by sunlight, is a critical transformation pathway for many organic compounds in surface waters. nih.gov The effectiveness of photolysis depends on the molecule's ability to absorb solar photons and the presence of photosensitizing agents in the water. nih.gov Research on various fluorinated pharmaceuticals shows that different fluorine motifs exhibit varying stability towards photodegradation. oup.comnih.gov
Biotic Degradation
The microbial degradation of organofluorine compounds is generally a slow and inefficient process. nih.govresearchgate.net The stability of the C-F bond presents a significant challenge for microbial enzymes. dtic.mil While some microorganisms have evolved dehalogenase enzymes capable of cleaving C-F bonds, this metabolic capability is considered rare in nature. nih.govnih.gov
Research on Environmental Impact and Non-Target Organism Exposure
Specific research on the environmental impact and exposure of this compound to non-target organisms is not extensively documented in publicly available literature. However, general principles of ecotoxicology for persistent organic pollutants (POPs) can be applied. Compounds that are resistant to degradation can travel long distances and accumulate in environmental compartments like soil and sediment, as well as in living organisms. nih.gov
The environmental fate of the related herbicide 2,4-D shows that its distribution and persistence are influenced by factors like soil moisture, microbial activity, and sunlight. juniperpublishers.comtuftonboronh.gov While 2,4-D has a relatively short half-life, its derivatives can behave differently. juniperpublishers.com For a persistent fluorinated compound, there is a potential for bioaccumulation and long-term exposure to aquatic and terrestrial organisms, although this has not been specifically studied for this compound.
The reliable detection and quantification of fluorinated organic compounds in complex environmental matrices like water, soil, and sediment are crucial for assessing their prevalence and risk. mdpi.com Due to their often low concentrations and the complexity of the samples, sophisticated analytical techniques are required. tandfonline.com
The dominant and reference method for the analysis of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using ultra-high performance liquid chromatography (UHPLC) for enhanced separation and sensitivity. nih.govmdpi.com Sample preparation is a critical step, typically involving solid-phase extraction (SPE) to isolate and pre-concentrate the analytes from the sample matrix. mdpi.comecnu.edu.cn Polymeric sorbents like Oasis WAX and HLB are commonly used in SPE, demonstrating high recovery rates for a range of fluorinated compounds from water and soil. mdpi.com
The table below summarizes key methodologies used for the detection of fluorinated organic compounds in environmental samples, which would be applicable for monitoring this compound.
Table 1: Analytical Methodologies for Detecting Fluorinated Compounds in Environmental Samples
| Analytical Technique | Sample Preparation | Environmental Matrix | Typical Detection Limits (LOD) | Typical Recovery Rates (%) | Reference |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Solid-Phase Extraction (SPE) with Oasis WAX cartridges | Soil, Sediment, Water | 0.01 - 0.34 ng | 67.9 - 174.9% | ecnu.edu.cn |
| LC-MS/MS | SPE with HBL and WAX polymeric sorbents | Water, Soil, Sediment | Seawater: 0.01–0.08 ng/L; Sediment: 0.002–0.018 ng/g | 85 - 111.5% | mdpi.com |
| HPLC with Fluorescence Detection | Derivatization with 3-bromoacetyl-7-methoxycoumarin | Rat Liver Homogenate | Not specified, but effective for 1 nmol/L spiked samples | > 90% | semanticscholar.org |
| GC-MS | Accelerated Solvent Extraction (ASE) and SPE | Dust | 0.08–0.68 pg/g | 80.2 - 95.2% | mdpi.com |
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Selectivity and Efficacy
The future development of 2-[4-(difluoromethoxy)phenyl]ethanamine will likely focus on the synthesis of new analogs to optimize its pharmacological profile. The goal is to create derivatives with improved potency, greater selectivity for their biological target(s), and better pharmacokinetic properties. Strategies would involve systematic modification of the parent structure, including alterations to the ethanamine side chain, substitution on the phenyl ring, and replacement of the difluoromethoxy group. For instance, introducing chirality into the side chain or incorporating the nitrogen atom into a heterocyclic ring system could significantly impact target binding and metabolic stability. The synthesis and evaluation of such derivatives are crucial for building a comprehensive structure-activity relationship (SAR) profile. nih.govresearchgate.net
Table 1: Potential Strategies for Derivative Synthesis
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Alkylation/Acylation of the Amine | Modulate basicity and lipophilicity; introduce new interaction points. | Altered target binding affinity and selectivity; modified bioavailability. |
| Introduction of Chirality | Biological systems are chiral; stereoisomers can have different activities. | Identification of a more potent or selective eutomer; reduction of off-target effects. |
| Aromatic Ring Substitution | Alter electronic properties and steric bulk; introduce hydrogen bond donors/acceptors. | Enhanced target engagement; improved metabolic stability. |
| Bioisosteric Replacement of Difluoromethoxy Group | Fine-tune lipophilicity and metabolic fate. | Improved pharmacokinetic profile (e.g., absorption, half-life). |
Deeper Elucidation of Mechanistic Pathways and Target Interactions
A fundamental aspect of future research will be to precisely identify and characterize the biological targets of this compound. While its phenethylamine (B48288) core suggests potential interaction with monoaminergic systems, the exact receptors, transporters, or enzymes it modulates remain to be determined. A battery of experimental techniques will be necessary to unravel its mechanism of action. Initial steps would involve broad screening against a panel of known central nervous system targets. Following hit identification, more detailed studies, such as radioligand binding assays, enzyme kinetics, and cellular functional assays, would be required. The use of computational methods to identify potential binding sites on protein targets is also an important avenue for investigation. nih.gov
Table 2: Experimental Approaches for Mechanistic Elucidation
| Experimental Technique | Objective | Information Gained |
|---|---|---|
| Receptor Binding Assays | Identify specific protein targets. | Binding affinity (Ki) and selectivity profile. |
| Enzyme Inhibition Assays | Determine effects on enzymatic activity (e.g., MAO, COMT). | Potency (IC50) and mechanism of inhibition. |
| Cell-Based Functional Assays | Assess downstream cellular effects of target engagement. | Agonist/antagonist activity; second messenger modulation. |
| Affinity Chromatography | Isolate binding partners from cell lysates. | Identification of novel or unexpected biological targets. |
| X-ray Crystallography | Determine the 3D structure of the compound bound to its target. | Precise molecular interactions driving binding and activity. |
Exploration of New Therapeutic Avenues Beyond Current Indications
Given the nascent stage of research, this compound has no established clinical indications. Future research should therefore explore a wide range of potential therapeutic applications, guided by its chemical structure and emerging mechanistic data. The phenethylamine scaffold is prevalent in compounds active in the central nervous system, suggesting potential utility in neurological and psychiatric disorders. Preclinical studies in animal models of depression, anxiety, neuropathic pain, or neurodegenerative diseases could reveal promising areas for further development. The unique difluoromethoxy group may confer properties that differentiate it from other phenethylamines, potentially opening up novel therapeutic possibilities.
Application of Green Chemistry Principles in Synthesis
As the development of this compound and its derivatives progresses, incorporating the principles of green chemistry into its synthesis will be paramount. taylorandfrancis.com This approach aims to minimize the environmental impact of chemical manufacturing by reducing waste, avoiding hazardous substances, and improving energy efficiency. Future research should focus on developing synthetic routes that utilize environmentally benign solvents, employ catalytic rather than stoichiometric reagents, and start from renewable feedstocks where possible. Such efforts not only reduce the ecological footprint but can also lead to more cost-effective and safer manufacturing processes, which are critical considerations for eventual commercial-scale production. Green chemistry represents a move toward more sustainable and responsible pharmaceutical development. taylorandfrancis.com
Advanced Computational Tools for Drug Design and Prediction
Computer-aided drug design (CADD) offers a powerful and resource-efficient approach to accelerate the discovery and optimization of new drug candidates. nih.govtaylorandfrancis.com In the context of this compound, advanced computational tools can be applied in several ways. Molecular docking can be used to predict how derivatives bind to their biological targets, helping to prioritize which compounds to synthesize. nih.govopenmedicinalchemistryjournal.com Quantitative structure-activity relationship (QSAR) models can be built to correlate chemical structures with biological activities, enabling the prediction of the potency of novel, unsynthesized analogs. openmedicinalchemistryjournal.com Furthermore, de novo design algorithms can generate entirely new molecular structures with desired pharmacological properties from scratch. taylorandfrancis.comopenmedicinalchemistryjournal.com These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. nih.govresearchgate.net
Table 3: Application of Computational Tools in Drug Development
| Computational Tool | Application for this compound | Benefit |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives to target proteins. | Prioritization of synthetic targets; rational design of more potent ligands. nih.gov |
| QSAR Modeling | Correlate structural features with activity to predict potency of new designs. | Guide lead optimization; reduce number of compounds needing synthesis. |
| Virtual Screening | Screen large libraries of virtual compounds for potential hits. | Rapid identification of novel chemical scaffolds with desired activity. openmedicinalchemistryjournal.com |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-target complex over time. | Understanding of binding stability and the role of protein flexibility. nih.gov |
| ***De Novo* Design** | Generate novel molecular structures optimized for a specific target. | Discovery of new intellectual property; exploration of novel chemical space. openmedicinalchemistryjournal.com |
Integration of Omics Data for Systems-Level Understanding
Table 4: Omics Technologies for Systems-Level Analysis
| Omics Technology | Biological Molecules Measured | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA transcripts | Identify genes whose expression is altered by the compound, revealing affected pathways. |
| Proteomics | Proteins | Quantify changes in protein abundance and post-translational modifications, confirming target engagement and downstream effects. researchgate.net |
| Metabolomics | Metabolites | Profile changes in small molecule metabolites to understand the compound's impact on cellular metabolism. |
| Genomics | DNA | Identify genetic variations that may influence an individual's response to the compound (pharmacogenomics). |
Q & A
Q. What are the recommended synthetic routes for 2-[4-(Difluoromethoxy)phenyl]ethanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 4-(difluoromethoxy)phenylacetic acid with ammonia under reductive amination conditions using catalysts like sodium cyanoborohydride. Reaction optimization should focus on pH control (pH 4–6) to stabilize intermediates and prevent side reactions . Distillation under reduced pressure and solvent selection (e.g., benzene for extraction) are critical for yield improvement. Structural analogs, such as 2-[4-(trifluoromethoxy)phenyl]ethanamine, demonstrate similar synthetic challenges, requiring inert gas environments to prevent degradation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity. Confirm structural integrity via nuclear magnetic resonance (NMR; ¹H and ¹⁹F NMR for fluorinated groups) and mass spectrometry (exact mass: ~213.1 g/mol, calculated from C₉H₁₀F₂NO). Reference standards for related compounds, such as fluvoxamine maleate impurities (e.g., trifluoromethyl analogs), highlight the importance of impurity profiling to detect byproducts like N-oxide derivatives .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store under inert gas (nitrogen/argon) at 2–8°C to prevent degradation . Spill management requires neutralization with weak acids (e.g., citric acid) and disposal via certified waste handlers. Safety data sheets for structurally similar amines (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) emphasize acute toxicity risks (Hazard Class 8) and the need for fume hoods during synthesis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the receptor binding affinity data of this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. For example, ligand-based virtual screening of monoamine oxidase inhibitors reveals that fluorinated substituents (e.g., difluoromethoxy vs. trifluoromethyl) alter charge distribution (e.g., -3.6 to -3.9) and binding kinetics . Validate findings using orthogonal assays (e.g., isothermal titration calorimetry) and control for batch-to-batch variability in compound purity.
Q. What strategies are effective in improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., α-carbon to the amine) to slow oxidative deamination. Compare with trifluoromethoxy analogs, which show enhanced stability due to reduced cytochrome P450 interactions . Use liver microsome assays to identify major metabolites (e.g., hydroxylated derivatives) and modify the difluoromethoxy group’s electronic profile to hinder enzymatic cleavage .
Q. How does the difluoromethoxy group influence the compound’s physicochemical properties compared to trifluoromethoxy analogs?
- Methodological Answer : The difluoromethoxy group reduces logP (lipophilicity) compared to trifluoromethoxy derivatives, improving aqueous solubility (e.g., ~1.186 g/cm³ density vs. 1.22 for trifluoromethyl analogs) . This substitution also lowers steric hindrance, enhancing receptor binding flexibility. Computational modeling (e.g., molecular dynamics simulations) can quantify these effects by analyzing van der Waals interactions and electrostatic potential maps.
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the acid dissociation constant (pKa) of this compound?
- Methodological Answer : pKa variability (e.g., reported range 9.4–9.6) may stem from solvent polarity or measurement techniques (e.g., potentiometric vs. spectrophotometric). Standardize measurements using a unified solvent system (e.g., 50% aqueous methanol) and validate with computational tools like MarvinSketch. Structural analogs, such as 4-(trifluoromethyl)phenethylamine, exhibit similar discrepancies due to fluorine’s electron-withdrawing effects .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
